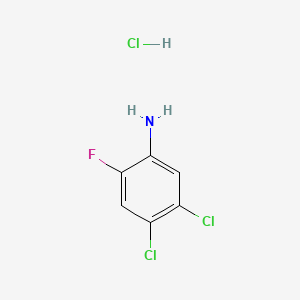

4,5-Dichloro-2-fluoroaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H5Cl3FN |

|---|---|

Molecular Weight |

216.5 g/mol |

IUPAC Name |

4,5-dichloro-2-fluoroaniline;hydrochloride |

InChI |

InChI=1S/C6H4Cl2FN.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2H,10H2;1H |

InChI Key |

XCQPMEBXQOOBMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dichloro 2 Fluoroaniline and Its Hydrochloride Salt

Precursor Synthesis and Halogenation Strategies

The core structure of 4,5-dichloro-2-fluoroaniline (B1585327) is a benzene (B151609) ring substituted with two chlorine atoms, one fluorine atom, and an amino group. The synthesis typically begins with a commercially available di- or tri-substituted benzene, which is then further functionalized. A key intermediate in the synthesis is 1,2-dichloro-4-fluorobenzene.

The chlorine atoms are often incorporated early in the synthetic sequence. One common starting material is 1,2-dichlorobenzene (B45396). This compound can be nitrated to introduce a nitro group, which is a precursor to the required aniline (B41778) moiety. The nitration of 1,2-dichlorobenzene primarily yields 1,2-dichloro-4-nitrobenzene. wikipedia.org This process involves treating 1,2-dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid.

Alternatively, chlorination can be performed on a fluorinated precursor. For instance, 2,4-dichlorofluorobenzene can be synthesized by first nitrating fluorobenzene (B45895) and then chlorinating the resulting nitrofluorobenzene mixture. google.com These halogenation reactions are typically electrophilic aromatic substitutions, often catalyzed by a Lewis acid.

Introducing a fluorine atom onto the aromatic ring can be accomplished through several methods. Two prominent strategies are nucleophilic aromatic substitution (halogen exchange) and the Balz-Schiemann reaction.

Halogen Exchange Fluorination: This method involves replacing a chlorine atom with a fluorine atom using a fluoride (B91410) salt, such as potassium fluoride (KF). researchgate.net The reaction is typically performed on an activated aromatic ring, where an electron-withdrawing group (like a nitro group) is present to facilitate the nucleophilic attack. For example, 3,4-dichloronitrobenzene (B32671) can be reacted with KF in a polar aprotic solvent like sulfolane (B150427) or dimethylformamide (DMF) at elevated temperatures to produce 3-chloro-4-fluoronitrobenzene. researchgate.netgoogle.com The presence of a phase transfer catalyst can enhance the reaction rate and yield. researchgate.net

The Balz-Schiemann Reaction: This is a classic and reliable method for introducing fluorine into an aromatic ring. wikipedia.org The process begins with a primary aromatic amine, which is converted to its diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The diazonium salt is then treated with a source of tetrafluoroborate (B81430), typically fluoroboric acid (HBF₄), to form an aryl diazonium tetrafluoroborate intermediate. wikipedia.org This salt is often stable enough to be isolated. Gentle thermal decomposition of the dried diazonium tetrafluoroborate salt yields the desired aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.org For instance, 3-chloro-4-fluoroaniline (B193440) could be synthesized from 3-chloro-4-aminophenyl diazonium tetrafluoroborate. A greener approach using ionic liquids has also been developed to improve safety and yield. researchgate.net

Nitration and Subsequent Reduction to Aniline Moiety

The introduction of the amino group is typically achieved by first nitrating the aromatic ring and then reducing the resulting nitro group.

The nitration of a halogenated benzene precursor is a critical step that determines the final substitution pattern. The reaction is an electrophilic aromatic substitution, usually carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The position of nitration is governed by the directing effects of the existing halogen substituents.

In the case of the precursor 1,2-dichloro-4-fluorobenzene, the fluorine atom is an ortho-, para-directing activator, while the chlorine atoms are ortho-, para-directing deactivators. The fluorine atom's activating effect (due to resonance) is stronger than its inductive withdrawal, making the positions ortho and para to it more reactive. The nitration occurs at the position that is most activated and sterically accessible. The reaction yields 1,2-dichloro-4-fluoro-5-nitrobenzene (B1585222) (also known as 4,5-dichloro-2-fluoronitrobenzene), which is the direct precursor to the target aniline. synquestlabs.com

| Starting Material | Reagents | Conditions | Major Product |

| 1,2-Dichlorobenzene | Conc. HNO₃, Conc. H₂SO₄ | 35-45°C | 1,2-Dichloro-4-nitrobenzene guidechem.com |

| 1,2-Dichloro-4-fluorobenzene | Conc. HNO₃, Conc. H₂SO₄ | Not specified | 1,2-Dichloro-4-fluoro-5-nitrobenzene |

The final step in forming the aniline is the reduction of the nitro group in 1,2-dichloro-4-fluoro-5-nitrobenzene. This transformation must be performed selectively to avoid the removal of the halogen substituents (hydrodehalogenation), which is a common side reaction.

Catalytic Hydrogenation: This is a widely used and efficient method. ingentaconnect.com The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Platinum (Pt) and Palladium (Pd) based catalysts are common, often supported on carbon (Pd/C). google.comrsc.org The choice of catalyst, solvent, temperature, and hydrogen pressure is crucial to achieve high chemoselectivity. researchgate.net For instance, the hydrogenation of 3,5-dichloro-4-fluoronitrobenzene (B1581561) to p-fluoroaniline has been demonstrated using a Pd/C catalyst in an ethanol-water solution under pressure. google.com Modifying catalysts, for example with vanadium, can enhance selectivity by preventing the accumulation of hydroxylamine (B1172632) intermediates. ccspublishing.org.cn

Chemical Reduction: Classical chemical reduction methods can also be employed. These often involve the use of metals in acidic media, such as iron powder with ammonium (B1175870) chloride or acetic acid. researchgate.net While effective, these methods can generate significant waste and may present challenges on an industrial scale. researchgate.net Another option is using reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C. chemicalbook.com

| Nitro Compound | Reagents | Conditions | Product | Yield |

| Halogenated nitroarene | Pd/C (5%), Hydrazine hydrate, Methanol | 80°C, 5 min | Halogenated aniline | 25% (overall) chemicalbook.com |

| 3,5-Dichloro-4-fluoronitrobenzene | Pd/C, H₂ | 60-120°C, 1.0-4.0 MPa | p-Fluoroaniline | High google.com |

| 2,4-Dichloronitrobenzene | Liquid Ammonia, Toluene | 160°C, 8 hours | 5-Chloro-2-nitroaniline | 91.2% chemicalbook.com |

Formation of the Hydrochloride Salt

Once the 4,5-dichloro-2-fluoroaniline has been synthesized and purified, it is converted into its hydrochloride salt. This is a straightforward acid-base reaction. The aniline, being a weak base due to the lone pair of electrons on the nitrogen atom, reacts with a strong acid like hydrochloric acid (HCl) to form a salt.

The process typically involves dissolving the aniline in a suitable solvent and then adding a solution of hydrochloric acid (either aqueous or as a gas dissolved in an inert solvent). The resulting hydrochloride salt, being ionic, is generally much less soluble in organic solvents than the free aniline base and will precipitate out of the solution. The solid salt can then be collected by filtration and dried. This conversion to the hydrochloride salt often improves the compound's stability and handling characteristics.

Acid-Base Reactions for Hydrochloride Salt Derivatization

The conversion of 4,5-dichloro-2-fluoroaniline to its hydrochloride salt is a fundamental acid-base reaction. As an aniline derivative, the amino group (-NH₂) is basic and readily reacts with strong acids like hydrochloric acid (HCl). This process is often employed to facilitate the isolation and purification of the amine, as the resulting salt typically exhibits higher crystallinity and lower solubility in organic solvents than the free base.

The reaction involves the protonation of the lone pair of electrons on the nitrogen atom of the aniline by a proton (H⁺) from hydrochloric acid. This forms an anilinium ion and a chloride counter-ion, resulting in the ionic salt, 4,5-dichloro-2-fluoroaniline hydrochloride. The process is reversible; the free aniline can be regenerated by treating the hydrochloride salt with a base, such as sodium or potassium hydroxide, to deprotonate the anilinium ion. google.com

A common laboratory and industrial method for this derivatization involves dissolving the parent aniline in a suitable water-immiscible organic solvent, such as methylene (B1212753) chloride, and then introducing anhydrous hydrogen chloride gas. google.com The significantly lower solubility of the hydrochloride salt in the organic solvent causes it to precipitate, allowing for its isolation by filtration. google.com

Purification and Isolation of this compound

The isolation and purification of this compound are crucial steps to ensure the final product meets required purity standards. Following its precipitation from the reaction solvent, the primary method of isolation is filtration. google.comgoogle.com The collected solid is then typically washed with a cold, non-polar organic solvent to remove any unreacted starting material and other organic impurities without dissolving the desired salt product.

Further purification can be achieved through recrystallization. This involves dissolving the crude salt in a minimal amount of a suitable hot solvent or solvent mixture in which the salt has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools, the purified hydrochloride salt crystallizes, leaving impurities behind in the solution (mother liquor). The purified crystals are then collected by filtration and dried, often under a vacuum, to remove residual solvent.

Optimization of Reaction Conditions and Process Efficiency

Catalyst Selection and Activity (e.g., Pd/C, SnCl₂, KF, CsF)

The choice of catalyst or reagent is critical in the synthesis of 4,5-dichloro-2-fluoroaniline, both in the formation of its precursor and the final reduction step.

Pd/C (Palladium on Carbon): This is a highly effective and widely used heterogeneous catalyst for the hydrogenation of nitroaromatic compounds to their corresponding anilines. researchgate.netchemicalbook.comyoutube.com The primary challenge in the hydrogenation of halogenated nitroaromatics is preventing hydrodehalogenation (the removal of chlorine or fluorine atoms). organic-chemistry.org Optimization involves selecting a catalyst with appropriate particle size and loading, often in conjunction with specific reaction conditions to maximize selectivity for the reduction of the nitro group while preserving the C-Cl and C-F bonds. researchgate.net

SnCl₂ (Stannous Chloride): Tin(II) chloride is a classic stoichiometric reducing agent for converting aromatic nitro groups to amines. researchgate.netstrategian.com This method is often employed when other functional groups in the molecule are sensitive to catalytic hydrogenation. acsgcipr.org The reaction is typically carried out in solvents like ethyl acetate (B1210297) or alcohols. strategian.com A significant drawback is the workup procedure, which involves quenching with a base, leading to the precipitation of tin salts that can be difficult to separate from the product. acsgcipr.orgreddit.com

KF (Potassium Fluoride) & CsF (Cesium Fluoride): These reagents are not used for the reduction step but are crucial in the synthesis of fluorinated aromatic precursors via nucleophilic aromatic substitution (halogen exchange). google.comresearchgate.net They are used to replace a chlorine atom with a fluorine atom on the benzene ring. Cesium fluoride is generally more reactive than potassium fluoride due to its lower lattice energy, which facilitates the release of the fluoride ion. nih.gov These reactions typically require high temperatures and polar aprotic solvents like DMF or sulfolane. google.comresearchgate.net

| Reagent/Catalyst | Role in Synthesis | Typical Substrate | Key Considerations |

| Pd/C | Catalytic Hydrogenation | Halogenated Nitroaromatic | High activity; potential for dehalogenation requires optimization for selectivity. researchgate.netorganic-chemistry.org |

| SnCl₂ | Stoichiometric Reduction | Halogenated Nitroaromatic | Useful for substrates incompatible with hydrogenation; difficult workup due to tin salt precipitation. acsgcipr.org |

| KF / CsF | Nucleophilic Fluorination | Dichloroaromatic Precursor | Used to introduce fluorine; CsF is more reactive than KF; requires polar aprotic solvents and high temperatures. google.comnih.gov |

Solvent Systems and Their Influence on Reaction Outcome

The solvent plays a multifaceted role in the synthesis, affecting reactant solubility, catalyst activity, and even reaction selectivity.

For Catalytic Hydrogenation (Pd/C): Lower aliphatic alcohols such as methanol, ethanol, or isopropanol (B130326) are commonly used. researchgate.netgoogle.com These solvents effectively dissolve the nitroaromatic substrate and hydrogen gas, facilitating contact with the solid Pd/C catalyst. Aqueous alcohol solutions are also utilized in some processes. google.com

For SnCl₂ Reduction: Alcohols and ethyl acetate are effective solvents for reductions using stannous chloride. strategian.com More recently, ionic liquids like tetrabutylammonium (B224687) bromide (TBAB) have been investigated as media that can lead to improved yields and faster reactions. researchgate.net

For Halogen-Exchange Fluorination (KF/CsF): The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane are necessary. google.comresearchgate.net These solvents solvate the potassium or cesium cation, leaving a more "naked" and highly nucleophilic fluoride anion to attack the aromatic ring, thereby increasing the reaction rate.

Temperature and Pressure Optimization in Synthesis

Temperature and pressure are fundamental parameters that must be carefully controlled to achieve an efficient and selective synthesis.

In the catalytic hydrogenation of precursors like 4,5-dichloro-2-fluoronitrobenzene, reaction temperatures can range from 60°C to 120°C, with hydrogen pressures between 1.0 and 4.0 MPa. chemicalbook.comgoogle.com There is a critical trade-off to manage: higher temperatures and pressures increase the reaction rate but also elevate the risk of side reactions, particularly hydrodehalogenation, which reduces the yield of the desired product. nih.govacs.org Finding the optimal balance is key to process efficiency. For instance, one documented process for a related halogenated aniline synthesis operates at 120°C and 1.0 MPa. chemicalbook.com

The table below summarizes typical reaction conditions for the synthesis of related anilines, illustrating the range of parameters employed.

| Reaction Step | Catalyst/Reagent | Temperature Range | Pressure Range | Solvent Example |

| Hydrogenation | Pd/C | 60 - 120 °C | 1.0 - 4.0 MPa | Ethanol google.com |

| Fluorination | KF | 180 - 250 °C | Autogenous | Sulfolane google.com |

Chemical Reactivity and Derivatization of 4,5 Dichloro 2 Fluoroaniline

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. In the case of 4,5-dichloro-2-fluoroaniline (B1585327), the amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the halogen substituents (-Cl and -F) are deactivating groups due to their inductive electron withdrawal, yet they also act as ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. csbsju.edulibretexts.org

The directing effects of these substituents are summarized in the table below:

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

| -NH₂ | C2 | Activating (Resonance) | ortho, para |

| -F | C2 | Deactivating (Inductive), Donating (Resonance) | ortho, para |

| -Cl | C4 | Deactivating (Inductive), Donating (Resonance) | ortho, para |

| -Cl | C5 | Deactivating (Inductive), Donating (Resonance) | ortho, para |

The powerful activating and directing effect of the amino group generally dominates over the weaker directing effects of the halogens. The amino group strongly activates the positions ortho and para to it. In 4,5-dichloro-2-fluoroaniline, the position para to the amino group is occupied by a chlorine atom (C5). The two ortho positions are C1 and C3. The C1 position is already substituted with the fluorine atom. Therefore, electrophilic attack is most likely to occur at the C3 and C6 positions. The fluorine atom at C2 and the chlorine atom at C4 will also direct incoming electrophiles to their ortho and para positions, some of which overlap with the positions activated by the amino group, further influencing the regioselectivity of the reaction. mnstate.edu

Nucleophilic Aromatic Substitution (NAS) at Halogenated Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. nih.gov While the amino group in 4,5-dichloro-2-fluoroaniline is electron-donating, the cumulative electron-withdrawing inductive effect of the three halogen atoms can render the ring susceptible to nucleophilic attack under certain conditions.

The chlorine atoms at the C4 and C5 positions are potential sites for nucleophilic attack. For an SNAr reaction to proceed readily, there should ideally be a strong electron-withdrawing group positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.gov In 4,5-dichloro-2-fluoroaniline, the activating amino group does not facilitate this type of reaction. However, the collective inductive effect of the halogens may be sufficient to allow for the displacement of a chlorine atom by a strong nucleophile, although potentially requiring harsh reaction conditions. The relative reactivity of the two chlorine atoms would depend on the specific reaction conditions and the nature of the attacking nucleophile.

In many SNAr reactions, fluorine is an excellent leaving group, often better than chlorine. rsc.orglboro.ac.uk This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The stability of the resulting fluoride (B91410) ion also contributes to its good leaving group ability in this context. Therefore, under conditions that favor SNAr, it is plausible that the fluorine atom at the C2 position could be selectively displaced by a nucleophile. The presence of the amino group ortho to the fluorine might influence this reactivity.

Amino Group Reactivity and Functionalization

The amino group is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with electrophiles.

Acylation: 4,5-Dichloro-2-fluoroaniline can be readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. For example, the reaction with acetyl chloride would yield N-(4,5-dichloro-2-fluorophenyl)acetamide. This transformation is often used to protect the amino group during other synthetic steps. google.com

Alkylation: The amino group can also undergo alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. The reactivity can be influenced by the steric hindrance around the amino group and the nature of the alkylating agent. google.com

| Reaction | Reagent | Functional Group Transformation |

| Acylation | Acyl chloride, Acid anhydride | -NH₂ → -NHCOR |

| Alkylation | Alkyl halide | -NH₂ → -NHR → -NR₂ |

Primary aromatic amines, such as 4,5-dichloro-2-fluoroaniline, can be converted into diazonium salts through a process called diazotization. slideshare.netgoogle.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). researchgate.net The resulting diazonium salt, 4,5-dichloro-2-fluorobenzenediazonium chloride, is a versatile intermediate.

These diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and anilines, in a reaction known as diazo coupling. slideshare.netresearchgate.net This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner and results in the formation of an azo compound, which contains the -N=N- functional group. Azo compounds are often intensely colored and are widely used as dyes. scribd.com The diazotization of halogenated anilines, such as 2,5-dichloroaniline, has been reported in the literature, suggesting that 4,5-dichloro-2-fluoroaniline would undergo similar transformations. google.com

Oxidation and Reduction Pathways of the Aniline (B41778) Moiety

The aniline moiety (–NH₂) is a versatile functional group that can undergo both oxidation and reduction reactions, although the latter is less common for the amine itself. The reactivity of the amino group in 4,5-dichloro-2-fluoroaniline is significantly influenced by the three halogen atoms on the aromatic ring, which are strongly electron-withdrawing. This electronic deficit on the benzene ring affects the nucleophilicity and redox potential of the amino group.

Oxidation Pathways: The oxidation of primary anilines can lead to a variety of products depending on the oxidant used and the reaction conditions. Generally, the oxidation proceeds through the initial formation of a radical cation. Common products of aniline oxidation include nitrosobenzenes, nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials (polyaniline).

However, a review of scientific literature and chemical databases does not yield specific examples or detailed research findings for the controlled oxidation of the aniline moiety in 4,5-dichloro-2-fluoroaniline. It is chemically plausible that strong oxidizing agents could convert the amino group to a nitro group (–NO₂), but specific conditions and outcomes for this particular substrate are not well-documented.

Reduction Pathways: The amino group of an aniline is already in a low oxidation state and is not typically subject to further reduction under standard chemical conditions. Reduction reactions involving aniline derivatives usually target other functional groups on the molecule, such as a nitro group. For instance, the synthesis of halogenated anilines often involves the catalytic hydrogenation (reduction) of a corresponding nitroaromatic compound. chemicalbook.com A common method for this is the reduction of a nitro group using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. chemicalbook.com

Application in Photoredox Catalysis and C-H Functionalization

Modern synthetic methods like photoredox catalysis and C-H functionalization have expanded the toolkit of organic chemists. Aniline derivatives can be valuable substrates in these reactions.

Application in Photoredox Catalysis: Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from organic molecules under mild conditions. mdpi.com Aniline and its derivatives, particularly those with electron-donating groups, can act as electron donors in photoredox cycles to facilitate various transformations, including fluoroalkylation reactions. mdpi.comresearchgate.net

Despite the extensive research in this field, there is no specific information in the reviewed literature detailing the use of 4,5-dichloro-2-fluoroaniline as a substrate or catalyst in photoredox-catalyzed reactions. The electron-withdrawing nature of the two chlorine and one fluorine atoms significantly deactivates the aromatic ring and reduces the electron-donating ability of the amino group. This deactivation likely makes the compound a poor substrate for many photoredox transformations that rely on the nucleophilicity or electron-donating capacity of the aniline moiety.

Application in C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. The amino group of an aniline, or a derivative such as an amide or a directing group attached to it, can direct a metal catalyst to a specific C-H bond on the aromatic ring (typically the ortho-position) to enable its functionalization.

A thorough search of the scientific literature did not uncover any studies where 4,5-dichloro-2-fluoroaniline has been specifically used as a substrate for C-H functionalization reactions. The positions on the aromatic ring are already substituted, except for the C-3 and C-6 positions. The directing ability of the amino group would favor functionalization at the C-3 position, but the electronic deactivation caused by the halogens might render the C-H bonds less susceptible to activation by common catalytic systems.

Below is a table summarizing the potential reactivity based on general aniline chemistry, with the explicit caveat that specific research on 4,5-dichloro-2-fluoroaniline is lacking.

| Reaction Type | General Aniline Reactivity | Documented Findings for 4,5-Dichloro-2-fluoroaniline |

|---|---|---|

| Oxidation of Aniline Moiety | Can form nitroso, nitro, azo, or polymeric products. | No specific pathways or products documented in the literature. |

| Reduction of Aniline Moiety | Amine group is generally not reducible. | Not applicable. |

| Photoredox Catalysis | Can act as an electron donor, especially with electron-donating groups. | No specific applications found; likely disfavored due to electron-poor nature. |

| C-H Functionalization | Amino group or its derivatives can direct ortho-functionalization. | No specific applications found in the literature. |

Role of 4,5 Dichloro 2 Fluoroaniline As a Key Intermediate in Complex Molecule Synthesis

Contribution to the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds and functional materials. openmedicinalchemistryjournal.com 4,5-Dichloro-2-fluoroaniline (B1585327) hydrochloride is a valuable precursor for the synthesis of various heterocyclic systems due to the reactive amine group and the influence of its halogen substituents.

Quinazoline (B50416) Scaffold Construction

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. researchgate.netopenmedicinalchemistryjournal.com The synthesis of quinazoline scaffolds often involves the condensation of an aniline (B41778) derivative with a suitable carbonyl-containing compound or its equivalent. organic-chemistry.orgnih.gov 4,5-Dichloro-2-fluoroaniline hydrochloride can be utilized as the aniline component in these reactions. The presence of the dichloro and fluoro substituents on the benzene (B151609) ring of the resulting quinazoline can significantly influence the molecule's biological activity and pharmacokinetic profile.

For instance, the reaction of 4,5-dichloro-2-fluoroaniline with an appropriate ortho-aminobenzaldehyde or a related precursor can lead to the formation of substituted quinazolines. The specific reaction conditions, such as the choice of catalyst and solvent, are crucial for achieving high yields and regioselectivity. The resulting polyhalogenated quinazoline derivatives are of interest in medicinal chemistry for their potential as targeted therapeutic agents.

Dithiazole and Isothiazole (B42339) Ring Formation

Dithiazole and isothiazole derivatives are another important class of sulfur- and nitrogen-containing heterocycles with applications in medicinal and materials chemistry. nih.govresearchgate.net The synthesis of these rings can be achieved through various routes, often involving the reaction of an amine with a sulfur-containing reagent.

One notable reagent in this context is 4,5-dichloro-1,2,3-dithiazolium chloride, also known as Appel salt. mdpi.comnih.gov This versatile reagent reacts with primary amines, such as 4,5-dichloro-2-fluoroaniline, to form N-substituted dithiazolylidenes. These intermediates can then undergo further transformations to yield a variety of heterocyclic structures. For example, reaction with aminopyridines can lead to the formation of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. nih.gov

Similarly, isothiazole derivatives can be synthesized from appropriately substituted precursors. The unique electronic properties conferred by the chlorine and fluorine atoms in 4,5-dichloro-2-fluoroaniline can influence the reactivity and stability of the resulting isothiazole ring system, making it a valuable building block for novel compounds.

Pyrazole (B372694) Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are found in a wide range of pharmaceuticals and agrochemicals. nih.govresearchgate.net The synthesis of pyrazole derivatives often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a suitable equivalent. mdpi.com

While this compound itself is not a direct precursor for the pyrazole ring, it can be chemically modified to generate intermediates suitable for pyrazole synthesis. For example, diazotization of the aniline followed by reduction can yield a corresponding hydrazine derivative. This halogenated hydrazine can then be reacted with various diketones or their synthetic equivalents to produce a library of substituted pyrazoles. The fluorine and chlorine atoms on the phenyl ring can modulate the biological activity and physical properties of the final pyrazole products. sci-hub.seolemiss.edu

Precursor in the Development of Agrochemical Intermediates

The agricultural industry relies on the development of effective and selective pesticides and herbicides to ensure crop protection and food security. gugupharm.com Many modern agrochemicals are complex organic molecules, and their synthesis often involves the use of specialized intermediates. Halogenated anilines, including derivatives of 4,5-dichloro-2-fluoroaniline, are important building blocks in the synthesis of a variety of agrochemicals. nbinno.comalfa-chemistry.com

The presence of fluorine and chlorine atoms in the aniline ring can enhance the biological activity, metabolic stability, and lipophilicity of the final agrochemical product. These properties are crucial for the compound's efficacy and environmental fate. This compound serves as a precursor to intermediates that are incorporated into the structures of novel fungicides, herbicides, and insecticides.

| Agrochemical Class | Role of Halogenated Anilines | Potential Application of 4,5-Dichloro-2-fluoroaniline Derivatives |

| Fungicides | Key components of strobilurin and SDHI (succinate dehydrogenase inhibitor) fungicides. | Synthesis of novel fungicides with enhanced efficacy and broader spectrum of activity. |

| Herbicides | Building blocks for various classes of herbicides, including phenylureas and sulfonylureas. | Development of selective herbicides with improved crop tolerance. |

| Insecticides | Precursors for insecticides targeting specific insect receptors. | Creation of insecticides with novel modes of action to combat resistance. |

Essential Component in the Synthesis of Specialized Organic Materials

Beyond its applications in the life sciences, this compound is also a valuable component in the synthesis of specialized organic materials. The unique electronic and physical properties imparted by the halogen substituents make it an attractive building block for polymers, dyes, and other functional materials.

The incorporation of fluorinated and chlorinated moieties into organic materials can lead to enhanced thermal stability, chemical resistance, and specific optical or electronic properties. For example, polymers derived from 4,5-dichloro-2-fluoroaniline may exhibit high dielectric strength and low moisture absorption, making them suitable for applications in electronics and aerospace.

Reaction Pathways Leading to Complex Polyhalogenated Compounds

This compound can undergo a variety of chemical transformations to yield more complex polyhalogenated compounds. These reactions often take advantage of the reactivity of the amine group and the aromatic ring.

One important reaction is diazotization, where the primary amine is converted into a diazonium salt. This diazonium salt can then undergo a range of substitution reactions, known as Sandmeyer or Schiemann reactions, to introduce other functional groups onto the aromatic ring. For instance, a Schiemann reaction can be used to replace the diazonium group with another fluorine atom, leading to a trifluoro-dichloro-benzene derivative. researchgate.net

Furthermore, the aromatic ring of 4,5-dichloro-2-fluoroaniline can undergo electrophilic substitution reactions, although the presence of the deactivating halogen atoms can make these reactions challenging. Under forcing conditions, additional halogen atoms or other functional groups can be introduced, leading to the formation of highly substituted and complex polyhalogenated aromatic compounds. These compounds are of interest for their unique chemical properties and potential applications in various fields of chemistry.

Spectroscopic and Advanced Analytical Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 4,5-Dichloro-2-fluoroaniline (B1585327) hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides insights into the number, environment, and connectivity of hydrogen atoms in a molecule. For 4,5-Dichloro-2-fluoroaniline hydrochloride, the aromatic region of the ¹H NMR spectrum is of particular interest. The substituents on the benzene (B151609) ring—two chlorine atoms, a fluorine atom, and an ammonium (B1175870) group—significantly influence the chemical shifts of the two remaining aromatic protons.

The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the deshielding effect of the positively charged ammonium group (in the hydrochloride salt), would cause the aromatic protons to resonate at a relatively downfield chemical shift. The proton at the C3 position and the proton at the C6 position would appear as distinct signals. Due to spin-spin coupling with the adjacent fluorine atom and with each other, these signals would likely manifest as doublets or doublets of doublets. The specific coupling constants (J-values) would be characteristic of their ortho, meta, or para relationships. The protons of the ammonium group (-NH3+) would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H (C3-H) | 7.0 - 7.5 | d or dd | J(H,H) ≈ 8-9, J(H,F) ≈ 4-6 |

| Aromatic H (C6-H) | 7.2 - 7.8 | d or dd | J(H,H) ≈ 8-9, J(H,F) ≈ 1-3 |

| Ammonium (-NH3+) | 7.5 - 9.0 | br s | N/A |

Note: These are predicted values based on the analysis of similar substituted anilines. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the case of this compound, six distinct signals are expected for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

The chemical shifts of these carbons are influenced by the electronegativity of the attached substituents. The carbon atom bonded to the fluorine (C2) would exhibit a large upfield shift due to the strong shielding effect of fluorine and will also show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons bonded to chlorine (C4 and C5) and the carbon bonded to the ammonium group (C1) would also have their chemical shifts significantly affected. The remaining carbons (C3 and C6) will also have distinct chemical shifts based on their proximity to the various substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C1 (-NH3+) | 130 - 140 | ~2-4 (³JCF) |

| C2 (-F) | 150 - 160 | ~240-260 (¹JCF) |

| C3 | 115 - 125 | ~20-25 (²JCF) |

| C4 (-Cl) | 125 - 135 | ~3-5 (³JCF) |

| C5 (-Cl) | 120 - 130 | ~1-3 (⁴JCF) |

| C6 | 120 - 130 | ~5-10 (²JCF) |

Note: These are predicted values based on the analysis of similar substituted anilines. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.orghuji.ac.il Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, it provides sharp signals over a wide chemical shift range. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The presence of the two chlorine atoms and the ammonium group on the aniline (B41778) ring will influence the electron density around the fluorine atom, thereby determining its chemical shift. The signal for the fluorine atom will likely be a multiplet due to coupling with the neighboring aromatic protons (at C3 and C6). The magnitude of these coupling constants provides further structural information.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic F (C2-F) | -110 to -140 | dd | J(F,H) ≈ 4-6 (ortho), J(F,H) ≈ 1-3 (meta) |

Note: Chemical shifts are referenced to CFCl₃. These are predicted values based on the analysis of similar substituted fluoroaromatics.

Vibrational Spectroscopy for Molecular Fingerprinting

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. For this compound, characteristic absorption bands would be expected for the N-H bonds of the ammonium group, the aromatic C-H and C=C bonds, and the C-F and C-Cl bonds.

The N-H stretching vibrations of the -NH3+ group typically appear as a broad band in the region of 3000-3300 cm⁻¹. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption band in the 1200-1300 cm⁻¹ range. The C-Cl stretching vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (-NH3+) | 3000 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1200 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the C=C bonds in the benzene ring would likely produce a strong Raman band. The C-Cl bonds, being relatively polarizable, should also give rise to distinct Raman signals. The C-F stretching vibration, while strong in the IR spectrum, may be weaker in the Raman spectrum. The N-H vibrations of the ammonium group are typically weak in Raman spectroscopy.

Table 5: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| Aromatic C=C Stretch | 1550 - 1650 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| Aromatic C-H Bend | 1000 - 1300 | Medium |

Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns. For 4,5-dichloro-2-fluoroaniline, the free base has a molecular formula of C₆H₄Cl₂FN and a molecular weight of approximately 180.01 g/mol . bldpharm.comchemuniverse.comcalpaclab.com The hydrochloride salt would have a corresponding molecular weight reflecting the addition of hydrogen chloride (HCl).

When subjected to mass spectrometric analysis, typically using an electron ionization (EI) source, the molecule is ionized to form a molecular ion (M⁺). This molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting mass spectrum displays a plot of ion abundance versus mass-to-charge ratio (m/z).

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments. The expected pattern for a species with two chlorine atoms would be peaks at M+, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

The fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for halogenated aromatic amines can include the loss of a chlorine atom, the elimination of an HCl molecule, or cleavage of the aromatic ring structure. libretexts.orgmiamioh.edu Analysis of these fragments helps to confirm the arrangement of atoms within the molecule.

| Ion/Fragment | Predicted m/z (for ³⁵Cl) | Description of Fragment |

|---|---|---|

| [M]⁺ | 180 | Molecular ion of the free base |

| [M-Cl]⁺ | 145 | Loss of a chlorine radical |

| [M-HCl]⁺ | 144 | Loss of a neutral HCl molecule |

| [C₆H₃FN]⁺ | 112 | Loss of two chlorine atoms |

X-ray Diffraction (XRD) for Solid-State Structure Determination

While a specific crystal structure determination for this compound is not widely published, the principles of the technique are well-established through studies of related halogenated anilines. mdpi.comresearchgate.net For an analysis to be performed, a suitable single crystal of the compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

The analysis of the diffraction data allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal). mdpi.com The final refinement of the structure provides the exact coordinates of each atom, confirming the molecular connectivity and stereochemistry. For an ionic salt like this compound, XRD would precisely locate the protonated aniline nitrogen, the chloride counter-ion, and map any hydrogen bonds between them and adjacent molecules.

| Parameter | Type of Information Provided | Example from a Related Structure (N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline) researchgate.net |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal lattice | Monoclinic |

| Space Group | The symmetry elements of the unit cell | P2₁/c |

| Unit Cell Dimensions | The size and angles of the repeating lattice unit | a = 3.878 Å, b = 12.210 Å, c = 24.528 Å, β = 91.40° |

| Bond Lengths/Angles | Precise intramolecular distances and angles | C-Cl, C-F, C-N bond lengths; phenyl ring angles |

| Intermolecular Interactions | Details of packing forces, such as hydrogen bonds | Identified C-H···F bonds |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is a fundamental technique used to separate, identify, and quantify the components of a mixture. In the context of this compound, chromatographic methods are indispensable for assessing the purity of the final product and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds like this compound. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically employed for such analyses. ekb.egresearchgate.net

In a typical RP-HPLC setup, the sample is dissolved in a suitable solvent and injected into the system. It is then carried by a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol, sometimes with acid modifiers) through a column packed with a nonpolar stationary phase (commonly a C18-bonded silica). nih.govsielc.com Components of the sample separate based on their relative affinities for the mobile and stationary phases. The highly substituted, relatively nonpolar aniline derivative would be well-retained on a C18 column.

A detector, most commonly a UV-Vis detector set to a wavelength where the aromatic compound absorbs strongly, measures the concentration of the compound as it elutes from the column. The output is a chromatogram, where the area of the peak corresponding to this compound is proportional to its concentration. Impurities are visible as separate peaks, and their percentage can be calculated, providing a quantitative measure of the sample's purity. pensoft.net This technique is also invaluable for reaction monitoring, allowing researchers to track the consumption of starting materials and the formation of the desired product over time.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | C18 (Octadecylsilyl silica (B1680970) gel), 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% formic or acetic acid) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV detector at a wavelength such as 225-254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) nih.gov |

Gas-Liquid Chromatography (GLC), more commonly known as Gas Chromatography (GC), is another powerful separation technique. It is best suited for compounds that are volatile and thermally stable. epa.gov While the hydrochloride salt itself is non-volatile, the corresponding free base, 4,5-Dichloro-2-fluoroaniline, can be readily analyzed by GC.

In this method, a liquid sample of the free base is injected into a heated inlet, where it vaporizes. An inert carrier gas (like helium or nitrogen) sweeps the vaporized sample onto a long, thin capillary column. The column's inner surface is coated with a liquid stationary phase (e.g., a polysiloxane like SE-54). epa.gov Separation occurs based on the compound's boiling point and its interactions with the stationary phase.

As components exit the column, they pass through a detector. A Flame Ionization Detector (FID) is commonly used for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced sensitivity for nitrogen-containing molecules like anilines. epa.gov GC is highly effective for assessing the purity of the free base and can detect trace amounts of volatile impurities or residual starting materials from a synthesis. d-nb.info

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Fused silica capillary column coated with a nonpolar or medium-polarity phase (e.g., SE-54) epa.gov |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | High enough to ensure rapid vaporization (e.g., 250 °C) |

| Oven Program | Temperature program (e.g., starting at 100 °C, ramping to 280 °C) to ensure separation |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

Theoretical and Computational Chemistry Investigations

Computational Spectroscopy

Predicted Vibrational Spectra (IR, Raman)

The vibrational modes of 4,5-Dichloro-2-fluoroaniline (B1585327) can be predicted with high accuracy using computational methods. Techniques such as Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and ab initio methods like Hartree-Fock (HF) are commonly employed. researchgate.netnih.gov These calculations are performed with various basis sets, such as 6-311++G(d,p), to approximate the molecular orbitals. researchgate.netcore.ac.uk

The process involves optimizing the molecular geometry to find its lowest energy state. Subsequently, harmonic vibrational frequencies are calculated, which correspond to the fundamental modes of vibration. These theoretical frequencies often have a systematic error compared to experimental data from FT-IR and FT-Raman spectroscopy, primarily due to the harmonic approximation and incomplete treatment of electron correlation. nih.gov To bridge this gap, the calculated frequencies are uniformly scaled using specific factors, which depend on the computational method and basis set used. bohrium.com This scaling procedure typically results in excellent agreement between theoretical and experimental spectra. researchgate.net

For a molecule like 4,5-Dichloro-2-fluoroaniline, key vibrational modes would include:

N-H stretching of the amino group.

C-N stretching connecting the amino group to the aromatic ring.

C-C stretching within the benzene (B151609) ring.

C-H bending modes (in-plane and out-of-plane).

C-F stretching and bending modes.

C-Cl stretching and bending modes.

Computational output provides not only the frequency (wavenumber) of each vibration but also its predicted IR intensity and Raman activity, allowing for the direct simulation of the full spectra. nih.gov A comparison of calculated and experimental values for analogous compounds, such as various chloro- and fluoro-substituted anilines, has demonstrated the reliability of this approach in making definitive vibrational assignments. researchgate.netbohrium.com

Table 1: Illustrative Example of Predicted vs. Experimental Vibrational Frequencies for a Substituted Aniline (B41778) This table is a representative example based on studies of similar molecules researchgate.netbohrium.comresearchgate.net to illustrate the type of data generated from DFT calculations. Specific experimental data for 4,5-Dichloro-2-fluoroaniline hydrochloride is not presented.

| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹, Scaled B3LYP) | Experimental Wavenumber (cm⁻¹, FT-IR) | Experimental Wavenumber (cm⁻¹, FT-Raman) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3485 | 3488 | 3490 |

| N-H Symmetric Stretch | 3395 | 3400 | 3402 |

| C-H Stretch (Aromatic) | 3070 | 3075 | 3077 |

| C=C Stretch (Aromatic Ring) | 1610 | 1615 | 1614 |

| NH₂ Scissoring | 1580 | 1585 | 1583 |

| C-N Stretch | 1280 | 1284 | 1282 |

| C-F Stretch | 1240 | 1245 | 1242 |

| C-Cl Stretch | 750 | 755 | 753 |

| NH₂ Wagging | 620 | 625 | 606 |

NMR Chemical Shift Predictions

Theoretical calculations are invaluable for predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for such predictions, typically used in conjunction with DFT functionals. rsc.orgnih.gov The accuracy of these predictions is sensitive to the choice of the functional and basis set. researchgate.netnih.gov

Calculations can be performed for the molecule in the gas phase or by incorporating solvent effects through models like the Polarizable Continuum Model (PCM), which can be crucial for accurately reproducing experimental conditions. researchgate.net The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. researchgate.net

Recent advancements have shown that combining DFT calculations with machine learning models can further enhance prediction accuracy, reducing errors to less than 1.0 ppm for ¹³C and 0.2 ppm for ¹H. nih.gov For ¹⁹F NMR, which has a very wide chemical shift range, DFT methods can predict shifts that are often within 2-10 ppm of the experimental values, a deviation that accounts for only a small fraction of the total range. researchgate.netresearchgate.net These computational tools are particularly useful for assigning signals in complex spectra and for distinguishing between isomers. rsc.orged.ac.uk

Table 2: Example of Predicted NMR Chemical Shifts for a Fluorinated Aromatic Compound This table is illustrative, showing the typical accuracy of DFT-GIAO calculations against experimental data for related structures. nih.govresearchgate.net It does not represent actual data for this compound.

| Atom | Predicted Chemical Shift (ppm, DFT-GIAO) | Experimental Chemical Shift (ppm) | Absolute Error (ppm) |

|---|---|---|---|

| ¹⁹F | -118.5 | -119.2 | 0.7 |

| ¹³C (C-F) | 158.2 | 159.5 | 1.3 |

| ¹³C (C-Cl) | 129.8 | 130.4 | 0.6 |

| ¹³C (C-N) | 145.1 | 146.0 | 0.9 |

| ¹H (ortho to -NH₂) | 6.85 | 6.91 | 0.06 |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions involving substituted anilines. By mapping the potential energy surface (PES) of a reaction, researchers can identify the structures of reactants, intermediates, transition states, and products. researchgate.netmdpi.com This approach allows for the validation of proposed mechanisms, such as those for electrophilic substitution, nucleophilic aromatic substitution (SₙAr), or oxidation. researchgate.netresearchgate.net

For a molecule like 4,5-Dichloro-2-fluoroaniline, a key reaction pathway to investigate would be nucleophilic aromatic substitution, where one of the chlorine atoms is replaced by a nucleophile. DFT calculations can determine the activation energy barriers for substitution at the C4 versus the C5 position, revealing the most likely reaction pathway. chemrxiv.org The calculations can model the formation of key intermediates, such as the Meisenheimer complex, and the transition states that connect them. chemrxiv.org

Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state correctly connects the reactant and product (or intermediate) along the reaction pathway. mdpi.com Furthermore, analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity and the sites most susceptible to nucleophilic or electrophilic attack.

Thermodynamic and Kinetic Modeling of Reactions

Beyond just mapping the reaction pathway, computational chemistry provides quantitative data on the thermodynamics and kinetics of a reaction. researchgate.net From the calculated energies of the stationary points on the potential energy surface, key thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction can be determined. researchgate.netresearchgate.net A negative ΔG indicates a spontaneous reaction, while a positive value suggests it is non-spontaneous under standard conditions. researchgate.net

Kinetic modeling relies on the calculation of the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. medium.com According to Transition State Theory, this activation energy is directly related to the reaction rate constant. mdpi.commedium.com By calculating ΔG‡ for different possible reaction pathways, the kinetically favored pathway (the one with the lowest activation barrier) can be identified. nih.gov These calculations can also model the effect of temperature on reaction rates, providing a comprehensive understanding of the compound's reactivity profile. For example, studies on the oxidation of anilines have used DFT to calculate activation energy barriers that successfully predict the same reactivity trends observed in kinetics experiments. researchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Derivatization

Derivatization of the aniline (B41778) core is crucial for creating new molecules with tailored properties. Research into novel catalytic systems can provide more efficient and selective ways to modify 4,5-Dichloro-2-fluoroaniline (B1585327) hydrochloride. Aniline-based catalysts themselves have been shown to improve the derivatization rates of other chemical classes, such as carbonyl compounds nih.gov.

Future exploration in this area could involve:

Triarylborane Catalysis: In-silico-assisted design of triarylborane catalysts could be used for the reductive functionalization of the amino group, offering high functional-group compatibility osaka-u.ac.jp.

Photoredox Catalysis: Visible-light photoredox catalysis is a powerful tool for forming C-N bonds and could be applied to develop new annulation strategies starting from haloanilines to build complex heterocyclic structures nih.gov.

Cross-Coupling Reactions: Advanced cross-coupling methods are being developed for the synthesis of complex indoles from o-haloanilines, a strategy that could be adapted for this compound nih.gov.

Expansion into Materials Science and Polymer Chemistry

The unique electronic and structural properties imparted by the halogen substituents make 4,5-Dichloro-2-fluoroaniline hydrochloride a candidate for applications in materials science. Anilines and their derivatives are foundational to the development of advanced materials researchgate.net.

Potential avenues for research include:

Monomer Synthesis: The compound could serve as a monomer for the synthesis of high-performance polymers, such as polyanilines or polyimides. The presence of chlorine and fluorine could enhance thermal stability, flame retardancy, and chemical resistance.

Functional Dyes and Pigments: The aniline scaffold is central to many dyes. Derivatization could lead to novel chromophores with specific absorption and emission properties for use in electronics or imaging.

Organic Electronics: Halogenated aromatic compounds are often used in organic semiconductors. Derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Advanced Methodologies for Reaction Design and Optimization

To move from laboratory-scale synthesis to industrial production, advanced methodologies for reaction design and optimization are essential. These approaches use systematic methods to improve yield, purity, and cost-effectiveness.

Future work could incorporate:

Design of Experiments (DoE): Statistical methods like DoE can be used to systematically screen and optimize reaction conditions (e.g., temperature, pressure, catalyst loading, solvent) to find the most efficient synthesis protocol.

High-Throughput Screening: Automated screening of various catalysts and reaction conditions can accelerate the discovery of optimal synthetic pathways for both the parent compound and its derivatives nih.gov.

Process Analytical Technology (PAT): Implementing real-time monitoring of reactions can provide deeper insights into reaction kinetics and mechanisms, allowing for precise control and optimization.

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry and machine learning are becoming indispensable tools in chemical research. Predictive modeling can accelerate the discovery of new derivatives with desired properties by forecasting their behavior before synthesis.

Key research directions include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties chemmethod.comnih.gov. This can guide the design of new compounds for specific applications, such as pharmaceuticals or agrochemicals chemmethod.com.

Quantitative Structure-Metabolism Relationship (QSMR): For potential pharmaceutical applications, QSMR models can predict the metabolic fate of new aniline derivatives, helping to identify candidates with favorable pharmacokinetic profiles nih.gov.

Reaction Prediction: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new synthetic transformations, helping chemists to design more effective derivatization strategies osaka-u.ac.jp.

Table 2: Predictive Modeling Applications

| Modeling Technique | Input Data | Predicted Output | Potential Application |

|---|---|---|---|

| QSAR | Molecular descriptors (e.g., logP, dipole moment) | Biological activity (e.g., IC₅₀) | Drug discovery, Agrochemical design chemmethod.comnih.gov |

| QSMR | Physicochemical parameters | Metabolic pathways (e.g., N-acetylation) | Preclinical drug development nih.gov |

| Machine Learning | Reactant structures, Reaction conditions | Reaction yield, Selectivity | Synthesis planning and optimization osaka-u.ac.jp |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams rather than in batches, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved scalability. Coupling flow reactors with automated control systems represents the cutting edge of chemical synthesis.

The synthesis of this compound and its derivatives could be significantly advanced by:

Developing Continuous Flow Processes: Converting batch syntheses to continuous flow can lead to higher consistency, improved yields, and safer handling of reactive intermediates nih.govnih.gov.

Automated Library Synthesis: Using automated platforms, different building blocks can be sequentially reacted with the aniline core to rapidly generate large libraries of derivatives for screening in drug discovery or materials science nih.govsynplechem.com.

AI-Driven Optimization: Integrating artificial intelligence with autonomous reaction platforms can enable self-optimizing systems that continuously adjust reaction conditions to maximize yield or minimize impurities without human intervention youtube.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dichloro-2-fluoroaniline hydrochloride, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and amination steps. Key factors include solvent selection (e.g., ethanol or methanol for solubility), temperature control (reflux conditions for kinetic stability), and stoichiometric ratios of reagents like chlorinating agents (e.g., POCl₃). For example, highlights the importance of solvent choice and temperature in optimizing selectivity for halogenated anilines. Reaction progress can be monitored via thin-layer chromatography (TLC) to ensure intermediate formation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (MS) are critical. NMR can resolve substituent positions on the aromatic ring (e.g., splitting patterns for fluorine and chlorine atoms), while MS confirms molecular weight. For hydrochloride salts, Fourier-transform infrared spectroscopy (FT-IR) identifies the amine hydrochloride stretching band (~2500-3000 cm⁻¹). emphasizes the use of NMR and MS for structural validation .

Q. How does the hydrochloride form influence solubility and stability compared to the free base?

- Methodological Answer : The hydrochloride salt enhances water solubility due to ionic interactions, facilitating biological assays. Stability studies (e.g., thermogravimetric analysis, TGA) show that hydrochloride derivatives often exhibit higher thermal stability than free bases. notes that hydrochloride salts of substituted anilines are preferred in medicinal chemistry for improved bioavailability and storage stability .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood. The compound may pose carcinogenic risks (Category 2, per OSHA standards). Emergency procedures include rinsing exposed skin/eyes with water for ≥15 minutes and avoiding mouth-to-mouth resuscitation if inhaled. and outline protocols for handling hazardous halogenated amines, including proper disposal and storage .

Advanced Research Questions

Q. In mechanistic studies, how do substituent positions (Cl, F) affect reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing effects of fluorine (ortho/para-directing) and chlorine (meta-directing) influence reaction pathways. For instance, fluorine at the 2-position deactivates the ring, slowing electrophilic substitution, while chlorine at 4,5-positions enhances leaving-group ability. discusses substituent effects on reaction mechanisms in halogenated anilines .

Q. How can contradictions in biological activity data across experimental models be resolved?

- Methodological Answer : Discrepancies (e.g., in vitro vs. in vivo efficacy) may arise from metabolic instability or solubility differences. Use parallel assays (e.g., enzyme inhibition and cell viability) with standardized controls. recommends iterative data triangulation and adjusting experimental conditions (e.g., pH, solvent) to reconcile conflicting results .

Q. What computational models predict the electronic effects of halogen substituents on physicochemical properties?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution, polarizability, and HOMO-LUMO gaps. For example, fluorine’s electronegativity reduces electron density on the amine group, affecting protonation states. demonstrates the use of computational tools to predict substituent impacts on reactivity .

Q. How can HPLC or GC-MS validate purity, and what strategies identify impurities?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase. GC-MS with electron ionization (EI) detects volatile impurities. Calibration curves for the parent compound and spiked standards help quantify impurities. recommends spectroscopic cross-validation (e.g., NMR + MS) for purity ≥97% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.